2-Bromo-1-methoxy-4-(methylsulfonyl)benzene
Overview
Description
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-methoxy-4-(methylsulfonyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Sulfone and Sulfide Derivatives: Resulting from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug discovery.
Material Science: Utilized in the preparation of functional materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and methylsulfonyl groups. This activation facilitates electrophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. The methoxy group, being an electron-donating group, can also influence the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Bromo-1-methyl-4-(methylsulfonyl)benzene: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene is unique due to the presence of both electron-withdrawing (bromine and methylsulfonyl) and electron-donating (methoxy) groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
2-bromo-1-methoxy-4-methylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZOVMRFSMRKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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